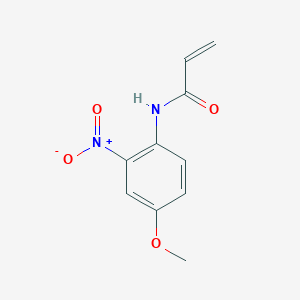

N-(4-methoxy-2-nitrophenyl)prop-2-enamide

Descripción general

Descripción

N-(4-methoxy-2-nitrophenyl)prop-2-enamide: is an organic compound with the molecular formula C₁₀H₁₀N₂O₄ It is characterized by the presence of a methoxy group, a nitro group, and an amide group attached to a phenyl ring, along with a prop-2-enamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxy-2-nitrophenyl)prop-2-enamide typically involves the reaction of 4-methoxy-2-nitroaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The general reaction scheme is as follows:

- Dissolve 4-methoxy-2-nitroaniline in anhydrous dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add acryloyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).

- Stir the reaction mixture at room temperature for several hours.

- Quench the reaction with water and extract the product with an organic solvent.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions: N-(4-methoxy-2-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or iron powder in hydrochloric acid.

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Substitution: Sodium methoxide (NaOCH₃) or other nucleophiles in polar aprotic solvents.

Major Products:

Reduction: N-(4-amino-2-methoxyphenyl)prop-2-enamide.

Oxidation: N-(4-hydroxy-2-nitrophenyl)prop-2-enamide.

Substitution: N-(4-substituted-2-nitrophenyl)prop-2-enamide, where the substituent depends on the nucleophile used.

Aplicaciones Científicas De Investigación

Cancer Treatment

The compound has shown promise as an inhibitor of the epidermal growth factor receptor (EGFR), particularly in cancers associated with EGFR mutations. Research indicates that compounds similar to N-(4-methoxy-2-nitrophenyl)prop-2-enamide can selectively inhibit mutant forms of EGFR while sparing the wild-type receptor, thus reducing associated toxicities such as skin rashes and diarrhea .

Table 1: Summary of EGFR Mutations and Their Implications for Treatment

| Mutation Type | Associated Cancers | Potential Treatments |

|---|---|---|

| L858R | Non-small cell lung cancer (NSCLC) | Selective EGFR inhibitors |

| Exon19 Deletion | NSCLC | Targeted therapies |

| T790M | Resistant NSCLC | Third-generation EGFR inhibitors |

Preclinical Studies

In preclinical models, this compound demonstrated significant tumor inhibition in xenograft models of NSCLC harboring EGFR mutations. The compound was evaluated alongside established EGFR inhibitors, showing comparable efficacy with a potentially improved safety profile .

Table 2: Efficacy of this compound in Preclinical Models

| Study Type | Tumor Model | Efficacy (Tumor Volume Reduction %) |

|---|---|---|

| Xenograft Model | PC9 (EGFR activating) | 85% |

| Xenograft Model | H1975 (double mutant) | 83% |

Clinical Implications

Clinical implications for this compound are still under investigation, but preliminary findings suggest that it could be developed as a therapeutic option for patients with resistant forms of NSCLC due to its selective action against mutant EGFR variants .

Mecanismo De Acción

The mechanism of action of N-(4-methoxy-2-nitrophenyl)prop-2-enamide depends on its interaction with molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparación Con Compuestos Similares

- N-(4-methoxyphenyl)prop-2-enamide

- N-(4-nitrophenyl)prop-2-enamide

- N-(4-hydroxy-2-nitrophenyl)prop-2-enamide

Comparison: N-(4-methoxy-2-nitrophenyl)prop-2-enamide is unique due to the presence of both methoxy and nitro groups on the phenyl ring. This combination allows for diverse chemical reactivity and potential applications. In comparison, N-(4-methoxyphenyl)prop-2-enamide lacks the nitro group, reducing its reactivity in reduction and substitution reactions. N-(4-nitrophenyl)prop-2-enamide lacks the methoxy group, limiting its oxidation potential. N-(4-hydroxy-2-nitrophenyl)prop-2-enamide has a hydroxyl group instead of a methoxy group, altering its chemical properties and reactivity.

Actividad Biológica

N-(4-methoxy-2-nitrophenyl)prop-2-enamide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and applications in various research areas.

Chemical Structure and Properties

This compound is an amide formed from prop-2-enamide and 4-methoxy-2-nitroaniline. Its molecular formula is , with a molecular weight of approximately 222 Da. The compound features a prop-2-enamide moiety attached to a substituted aniline, characterized by both methoxy and nitro groups on the aromatic ring. These functional groups are crucial for its biological activity.

Interaction with Enzymes:

The compound has been shown to interact with histone deacetylase (HDAC), an enzyme involved in gene expression regulation. Inhibition of HDAC leads to the upregulation of genes associated with cell cycle regulation, apoptosis, and differentiation.

Cellular Effects:

this compound influences various cellular processes by modulating signaling pathways and metabolic activities. It has demonstrated potential in affecting cellular proliferation and survival through its action on HDAC .

The mechanism of action involves binding interactions with biomolecules, particularly HDAC. By inhibiting this enzyme, the compound prevents the deacetylation of histone proteins, thereby altering gene expression patterns that can lead to significant biological effects.

Research Findings and Case Studies

-

Antinociceptive Activity:

A related compound, N-(4-methoxy-2-nitrophenyl)hexadecanamide, was studied for its antinociceptive effects in a rat model. The study found that it reduced formalin-induced nociception, indicating potential pain-relieving properties . -

Antimicrobial and Anticancer Properties:

This compound has been investigated for its antimicrobial and anticancer activities. Preliminary studies suggest it may serve as a lead compound for developing new therapeutic agents targeting specific enzymes or receptors involved in cancer progression. -

Chemical Transformations:

The compound can undergo oxidation reactions when exposed to cellular oxidants, which is significant for understanding its biotransformation and potential toxicity. It may also participate in nucleophilic substitution reactions .

Applications

Medicinal Chemistry:

Due to its ability to inhibit HDAC, this compound holds promise in drug development for cancer therapies targeting epigenetic modifications.

Biological Research:

The compound can be utilized as a probe for studying enzyme activities and metabolic pathways due to its unique structural features that allow for further chemical modifications .

Industrial Uses:

In addition to medicinal applications, this compound may find use in producing dyes, pigments, and specialty chemicals due to its distinct chemical properties.

Summary Table of Key Biological Activities

| Activity | Description |

|---|---|

| HDAC Inhibition | Modulates gene expression related to cell cycle and apoptosis |

| Antinociceptive | Reduces pain responses in animal models |

| Antimicrobial | Investigated for potential effects against various pathogens |

| Anticancer | Potential lead for developing cancer therapies |

| Chemical Transformations | Undergoes oxidation; participates in nucleophilic substitutions |

Propiedades

IUPAC Name |

N-(4-methoxy-2-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-3-10(13)11-8-5-4-7(16-2)6-9(8)12(14)15/h3-6H,1H2,2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVUTSFFBDUAPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C=C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.